molecular formula C12H9ClN4OS2 B2719856 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034532-89-1

5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2719856
CAS No.: 2034532-89-1
M. Wt: 324.8
InChI Key: KREHTOKUKZFLPD-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is an intriguing compound, notable for its unique structure that combines a chlorine-substituted thiophene ring and a triazole moiety. This combination imparts distinctive chemical properties that make it valuable for various applications in scientific research.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common method starts with the chlorination of thiophene-2-carboxylic acid to produce 5-chlorothiophene-2-carboxylic acid. This is followed by amidation with 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-methylamine. The reaction conditions typically include the use of coupling agents, solvents, and temperature control to ensure high yield and purity. Industrial production methods: While the synthesis routes in the lab are detailed, scalable industrial methods may involve optimized conditions such as continuous flow reactors, higher throughput synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of reactions it undergoes: 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide can undergo various types of reactions:

  • Oxidation

    The thiophene ring can be subjected to oxidative conditions leading to sulfoxides or sulfones.

  • Reduction

    The triazole moiety can be selectively reduced under controlled conditions.

  • Substitution

    The chloro group can be replaced by nucleophiles under suitable conditions. Common reagents and conditions:

  • Oxidation

    Reagents like m-chloroperbenzoic acid (mCPBA) under controlled temperature.

  • Reduction

    Hydrazine hydrate or sodium borohydride in the presence of catalysts.

  • Substitution

    Nucleophiles like sodium thiolate or amines in aprotic solvents. Major products formed:

  • Oxidation

    Sulfoxides and sulfones derivatives.

  • Reduction

    Derivatives with reduced triazole moiety.

  • Substitution

    Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Its unique structure makes it a useful intermediate in the synthesis of more complex organic molecules. Biology: It has potential as a bioactive compound due to the presence of the triazole moiety, which is known for its biological activity. Medicine: Industry: It can be used in the development of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The exact mechanism of action can vary based on its application. In biological systems, it may interact with various molecular targets, including enzymes or receptors, due to its triazole moiety. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Uniqueness: The presence of both the chlorine-substituted thiophene ring and the 1H-1,2,3-triazole moiety makes this compound stand out. Similar compounds:

  • Thiophene derivatives

    Other thiophene-carboxamide compounds.

  • Triazole derivatives

    Compounds like 1,2,3-triazole-4-carboxamides. Compared to similar compounds, 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide might exhibit unique reactivity and biological activity profiles due to its combined structural features.

Hope this satisfies your curiosity about this fascinating compound! If there are other specific topics you want to explore, just say the word.

Properties

IUPAC Name

5-chloro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS2/c13-10-4-3-9(20-10)12(18)14-6-8-7-17(16-15-8)11-2-1-5-19-11/h1-5,7H,6H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREHTOKUKZFLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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